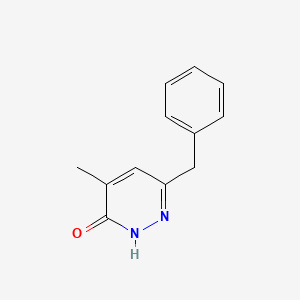

6-benzyl-4-methylpyridazin-3(2H)-one

Description

Significance of Heterocyclic Compounds in Contemporary Chemical Science

Heterocyclic compounds are a cornerstone of modern chemical and pharmaceutical sciences. These organic molecules are characterized by a cyclic structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur, within the ring. This class of compounds is exceptionally broad and includes many substances vital to life, such as DNA, RNA, vitamins, and hormones. mdpi.com In medicinal chemistry, more than 85% of all biologically active chemical entities contain a heterocyclic core. nih.gov

The significance of these compounds lies in their structural diversity and their ability to engage in a wide range of chemical interactions. The presence of heteroatoms imparts unique physical and chemical properties, including polarity, hydrogen bonding capability, and specific reactivity patterns. nih.gov This versatility makes them ideal scaffolds for the design of new drugs, as they can be tailored to interact with specific biological targets like enzymes and receptors. nih.gov Consequently, heterocyclic structures are central to the development of therapeutics for a vast array of diseases. prepchem.com

Overview of Pyridazinone Scaffold in Chemical Research

The pyridazinone scaffold is a prominent member of the heterocyclic family, featuring a six-membered ring with two adjacent nitrogen atoms and a ketone group. Specifically, the pyridazin-3(2H)-one nucleus is recognized as a "privileged scaffold" in drug discovery due to its wide spectrum of pharmacological activities. mdpi.com The structural features of the pyridazinone ring, including the nitrogen atoms and the keto functional group, allow for hydrogen bond formation and protonation reactions, which are crucial for interactions with biological targets. mdpi.com

Derivatives of pyridazinone have been extensively investigated and have shown a remarkable range of biological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular-protective activities. mdpi.com For example, some pyridazinone derivatives act as potent inhibitors of enzymes like phosphodiesterase III (PDE III), leading to their use as cardiotonic agents. researchgate.net The adaptability of the pyridazinone core allows for the synthesis of a vast library of compounds with varied and potent biological profiles. researchgate.netepa.gov

Contextualization of 6-Benzyl-4-methylpyridazin-3(2H)-one within the Pyridazinone Family

This compound is a specific derivative within the pyridazinone family. Its structure is defined by the core pyridazin-3(2H)-one ring, with a benzyl (B1604629) group attached at the 6th position and a methyl group at the 4th position. While extensive research exists for the broader pyridazinone class, published scientific literature focusing specifically on this compound is limited.

However, analysis of its constituent parts provides insight into its potential chemical character. The benzyl group (a phenyl ring attached to a methylene (B1212753) group) and the methyl group are common substituents in medicinal chemistry. The benzyl group can introduce lipophilicity and potential for pi-stacking interactions, while the methyl group can influence steric hindrance and electronic properties. The position of these substituents on the pyridazinone ring is critical and would be expected to modulate the compound's biological activity in a unique way compared to its isomers or other derivatives. For instance, related compounds such as 4-benzyl-6-p-tolylpyridazin-3(2H)-one and 2-benzyl-6-methyl-3(2H)-pyridazinone have been synthesized and studied, indicating an interest in the pharmacological potential of benzyl and methyl substitutions on the pyridazinone framework. nih.govepa.gov

Research Scope and Objectives for this compound

Given the established pharmacological importance of the pyridazinone scaffold, the primary research objective for an under-investigated compound like this compound would be its synthesis and subsequent biological screening. The initial scope would involve developing an efficient synthetic route to obtain the pure compound.

Following a successful synthesis, key research objectives would include:

Structural Elucidation: Comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm its molecular structure.

Biological Activity Screening: Evaluating the compound against a panel of biological targets to identify any potential therapeutic applications. Based on the known activities of related pyridazinones, this screening would likely focus on anti-inflammatory, anticancer, antimicrobial, and cardiovascular assays.

Structure-Activity Relationship (SAR) Studies: Comparing the biological activity of this compound with that of its isomers and other closely related pyridazinone derivatives. This would help to understand how the specific placement of the benzyl and methyl groups influences its pharmacological profile.

The exploration of this specific molecule could lead to the discovery of a novel therapeutic agent or a valuable molecular probe for studying biological systems.

Researched Pyridazinone Derivatives

To provide context for the potential of this compound, the following table details the structures and observed activities of several related, well-documented pyridazinone compounds.

| Compound Name | Structure | Summary of Research Findings |

| Pimobendan |  | A cardiotonic agent used in the management of congestive heart failure; acts as a phosphodiesterase III (PDE III) inhibitor. researchgate.net |

| Levosimendan |  | A cyano-containing pyridazinone derivative with cardiotonic properties, also a PDE III inhibitor. researchgate.net |

| Emorfazone |  | Marketed as an analgesic and anti-inflammatory drug. researchgate.net |

| 4-Benzyl-6-p-tolylpyridazin-3(2H)-one | Chemical structure consists of a pyridazinone ring with a benzyl group at position 4 and a p-tolyl group at position 6. | Synthesized and structurally characterized by X-ray diffraction. The molecule is noted to be non-planar. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

3-benzyl-5-methyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C12H12N2O/c1-9-7-11(13-14-12(9)15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15) |

InChI Key |

LMCYRKSMFKUWPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NNC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Benzyl 4 Methylpyridazin 3 2h One

Established Synthetic Pathways for Pyridazin-3(2H)-ones

The construction of the pyridazin-3(2H)-one core primarily relies on cyclocondensation reactions and the derivatization of pre-existing pyridazinone rings. These methods offer versatility in introducing various substituents onto the heterocyclic framework. iglobaljournal.comresearchgate.net

Cyclocondensation Reactions in Pyridazinone Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of pyridazinone derivatives. iglobaljournal.com These reactions typically involve the formation of the heterocyclic ring from acyclic precursors.

A prevalent and effective method for synthesizing pyridazin-3(2H)-ones involves the condensation of a suitable dicarbonyl compound with hydrazine (B178648) hydrate (B1144303). iglobaljournal.comnih.gov The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyridazinone ring. For the synthesis of 6-substituted pyridazinones, γ-keto acids are common starting materials. nih.govresearchgate.net For instance, the reaction of a γ-keto acid with hydrazine hydrate in a suitable solvent like ethanol, often under reflux conditions, leads to the formation of the corresponding 4,5-dihydropyridazin-3(2H)-one. iglobaljournal.comnih.gov Subsequent dehydrogenation can then yield the aromatic pyridazin-3(2H)-one. scispace.com

The general scheme for this reaction is as follows:

R1-CO-CH(R2)-CH2-COOH + NH2NH2·H2O → 6-R1-4-R2-4,5-dihydropyridazin-3(2H)-one

This method's utility is demonstrated in the synthesis of various pyridazinone derivatives where different substituents can be incorporated by choosing the appropriate γ-keto acid precursor. researchgate.net

The synthesis of pyridazines, the parent aromatic system of pyridazinones, can be achieved through the reaction of hydrazine with 1,4-dicarbonyl compounds. chemtube3d.com Specifically, 1,4-diketones react with hydrazine to form dihydropyridazines, which can then be oxidized to the corresponding pyridazines. chemtube3d.com For the synthesis of pyridazinones, 1,4-oxoenoic acid derivatives are suitable precursors. researchgate.net The synthesis of 1,4-dicarbonyl compounds themselves can be challenging due to the mismatch in the natural polarity of carbonyl groups. researchgate.net However, various methods, including organocatalytic Stetter reactions and oxidative enolate coupling, have been developed to access these important intermediates. researchgate.net Once the 1,4-dicarbonyl precursor is obtained, its cyclocondensation with hydrazine provides a direct route to the pyridazine (B1198779) or pyridazinone ring system. researchgate.net

| Precursor Type | Resulting Heterocycle |

| 1,4-Diketones | Pyridazines (after oxidation) |

| 1,4-Oxoenoic acid derivatives | Pyridazinones |

| 4-Oxo acid derivatives | Hexahydropyridazediones |

Derivatization from Pre-formed Pyridazinone Rings

An alternative strategy for synthesizing specifically substituted pyridazinones involves the chemical modification of a pre-formed pyridazinone core. iglobaljournal.com This approach is particularly useful for introducing functional groups at various positions of the ring that are not readily accessible through direct cyclization methods.

The nitrogen atom at the 2-position of the pyridazin-3(2H)-one ring can be readily alkylated or acylated. iglobaljournal.com N-alkylation is a synthetic method that introduces alkyl groups to nitrogen atoms in organic compounds. wisdomlib.org This reaction is typically carried out by treating the pyridazinone with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. mdpi.comla-press.org The choice of base and solvent can influence the regioselectivity of the reaction, as pyridinones can also undergo O-alkylation. nih.gov For instance, the reaction of a 3(2H)-pyridazinone with ethyl bromoacetate (B1195939) in the presence of potassium carbonate is a common method for introducing an ester functionalized alkyl chain at the N-2 position. nih.gov Similarly, N-acylation can be achieved using acylating agents like acid chlorides or anhydrides.

Specific Synthetic Routes for 6-Benzyl-4-methylpyridazin-3(2H)-one and Close Analogs

The construction of the this compound core primarily relies on the cyclocondensation reaction between a suitable γ-ketoacid or its equivalent and a hydrazine derivative. The selection of the starting ketoacid is critical as it dictates the final substitution pattern on the pyridazinone ring.

The foundational approach for synthesizing the 6-methylpyridazin-3(2H)-one scaffold involves the reaction of levulinic acid (4-oxopentanoic acid) with hydrazine hydrate. rsc.orgresearchgate.net This reaction proceeds efficiently in water under catalyst-free conditions, often quantitatively, to form 6-methyl-4,5-dihydropyridazin-3(2H)-one. rsc.org This precursor can then be subjected to further modifications to introduce the desired substituents.

To achieve the 6-benzyl-4-methyl substitution pattern directly, a more complex γ-ketoacid precursor is required, namely 2-methyl-4-oxo-5-phenylpentanoic acid. The reaction of this ketoacid with hydrazine hydrate would theoretically lead to the target molecule through a cyclocondensation process.

An analogous strategy has been successfully employed in the synthesis of 4-benzyl-6-p-tolylpyridazin-3(2H)-one, which was prepared in a single step by the condensation of α-benzylidene-γ-tolylbutenolide with hydrazine. nih.gov This highlights the utility of benzylidene derivatives of γ-ketoacids or their lactone equivalents as effective precursors for introducing a benzyl (B1604629) group at the 4-position of the pyridazinone ring.

The positions of the benzyl and methyl groups on the pyridazinone ring are determined by the structure of the acyclic precursor. To synthesize this compound, the starting γ-ketoacid must contain the benzyl moiety adjacent to the ketone (destined to become C6) and the methyl group at the α-position relative to the carboxylic acid (destined to become C4).

The general synthetic scheme involves the cyclization of a 3-aroylpropionic acid with hydrazine hydrate. researchgate.net For instance, the synthesis of 6-arylpyridazinones is achieved by condensing the corresponding 3-aroylpropionic acid with hydrazine hydrate in an alcoholic solution. researchgate.netasianpubs.org Therefore, the synthesis of the target molecule would necessitate starting with 2-methyl-4-phenyl-4-oxobutanoic acid (a substituted benzoylpropionic acid) or a related precursor that incorporates the benzyl group. The condensation with hydrazine hydrate would then form the heterocyclic ring with the substituents in the desired locations. researchgate.netasianpubs.org

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. For pyridazinone synthesis, techniques like microwave-assisted synthesis and catalyst-mediated transformations offer significant advantages over classical methods.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. asianpubs.orgtandfonline.comasianpubs.org The synthesis of various pyridazinone derivatives has been successfully achieved using microwave-assisted methods. asianpubs.orgmdpi.com For example, the condensation of a carboxylic acid with hydrazine hydrate in an alcoholic solution can be completed in minutes under microwave irradiation, as opposed to several hours of refluxing. asianpubs.orgmdpi.com This technique has been applied to produce N2-substituted 2H-pyridazine-3-ones in high yields by irradiating mixtures of polyfluorinated hydrazines with mucochloric or mucobromic acid. tandfonline.com

| Derivative Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| 2-substituted phenyl-10H-pyridazin(6,1-b)quinazoline-10-one | 4.5 - 5.2 h | 1 - 3 min | Significant | asianpubs.org |

| N2-substituted 2H-pyridazine-3-ones | Several hours | Not specified, but rapid | High Yields | tandfonline.com |

| 1-thiazolyl-pyridazinedione derivatives | Not specified | 2 min | High/Efficient Yields | mdpi.com |

| 2-formimidate-3-carbonitrile derivatives | Not specified | Minutes | Higher yields | mdpi.com |

Catalysts play a crucial role in modern organic synthesis by enhancing reaction rates and controlling selectivity. In the synthesis of pyridazine derivatives, various catalytic systems have been explored. Transition metals, particularly copper, have been shown to be effective. For example, Cu(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be readily converted to pyridazines. organic-chemistry.org

Reaction Mechanism Elucidation in this compound Synthesis

The formation of the pyridazinone ring from a γ-ketoacid and hydrazine is a well-established cyclocondensation reaction. The mechanism involves two primary steps:

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic ketone carbonyl carbon of the γ-ketoacid precursor (e.g., 2-methyl-4-oxo-5-phenylpentanoic acid). This is followed by the elimination of a water molecule to form a hydrazone intermediate.

Intramolecular Cyclization (Lactamization): The second nitrogen atom of the hydrazone intermediate then acts as a nucleophile, attacking the carboxylic acid carbonyl carbon. This intramolecular acyl substitution reaction results in the formation of a six-membered heterocyclic ring and the elimination of a second molecule of water.

Chemical Reactivity and Transformation of 6 Benzyl 4 Methylpyridazin 3 2h One

Electrophilic Aromatic Substitution Reactions on the Benzyl (B1604629) Moiety

The benzyl group in 6-benzyl-4-methylpyridazin-3(2H)-one is susceptible to electrophilic aromatic substitution (EAS) reactions. The phenyl ring, being attached to a methylene (B1212753) group, is activated towards substitution, with the incoming electrophile being directed to the ortho and para positions. libretexts.org This is due to the electron-donating nature of the alkyl group, which stabilizes the arenium ion intermediate formed during the reaction. byjus.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comnih.gov While specific studies on this compound are not extensively documented, the reactivity of the benzyl group is well-established. For instance, nitration would typically be carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. byjus.com

Table 1: Representative Electrophilic Aromatic Substitution Reactions on a Benzyl Moiety

| Reaction | Reagents | Electrophile | Expected Major Products (with this compound) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 6-(4-Nitrobenzyl)-4-methylpyridazin-3(2H)-one, 6-(2-Nitrobenzyl)-4-methylpyridazin-3(2H)-one |

| Bromination | Br₂, FeBr₃ | Br⁺ | 6-(4-Bromobenzyl)-4-methylpyridazin-3(2H)-one, 6-(2-Bromobenzyl)-4-methylpyridazin-3(2H)-one |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-((4-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)methyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 6-(4-Acylbenzyl)-4-methylpyridazin-3(2H)-one |

Nucleophilic Additions and Substitutions on the Pyridazinone Ring

The pyridazinone ring in this compound is an electron-deficient system, making it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAAr) can occur, particularly if a good leaving group is present on the ring. masterorganicchemistry.com While the subject molecule does not have an inherent leaving group, derivatives can be synthesized to undergo such reactions. For instance, chloropyridazinone derivatives, prepared from the corresponding pyridazinones, readily react with nucleophiles. researchgate.netmdpi.com

The carbonyl group at the C3 position can also be a site for nucleophilic attack, although this is less common in the ring system itself unless followed by a ring-opening reaction. More prevalent are reactions at other positions of the pyridazinone core.

Tautomerism Studies of the Pyridazin-3(2H)-one Core

Pyridazin-3(2H)-one and its derivatives can exist in different tautomeric forms. The primary tautomerism is the amide-imidol (keto-enol) tautomerism, where the hydrogen atom can reside on the nitrogen at position 2 (amide form) or on the oxygen at position 3 (imidol or hydroxy form). researchgate.netresearchgate.net Computational and spectroscopic studies on related pyridazinone systems have shown that the keto (amide) form is generally the more stable and predominant tautomer in various solvents. researchgate.net

The presence of substituents can influence the position of the tautomeric equilibrium. For this compound, the two principal tautomers are:

This compound (Keto form)

6-Benzyl-4-methyl-3-hydroxypyridazine (Enol form)

The keto form is expected to be the major contributor to the equilibrium mixture.

Oxidation and Reduction Pathways of the Pyridazinone System

The pyridazinone system can undergo both oxidation and reduction reactions, although forcing conditions may be required.

Oxidation: N-oxidation of pyridazine (B1198779) derivatives can be achieved using oxidizing agents such as peroxy acids. nih.gov This would lead to the formation of N-oxides. The oxidation of the pyridine (B92270) ring is also a known metabolic pathway for some related heterocyclic compounds. nih.gov

Reduction: The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) can reduce the double bonds in the ring, potentially leading to dihydropyridazinone or piperidinone derivatives. clockss.orggoogle.com The choice of catalyst and reaction conditions is crucial to control the extent of reduction. libretexts.org For example, reduction of a pyridazine ring to a piperidine (B6355638) ring has been achieved using samarium diiodide in the presence of water. clockss.org

Table 2: Potential Oxidation and Reduction Products

| Reaction Type | Reagents/Conditions | Potential Product(s) |

| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide |

| Ring Reduction | H₂/Pd or Pt | 6-Benzyl-4-methyl-4,5-dihydropyridazin-3(2H)-one |

| Complete Reduction | Stronger reducing agents | 6-Benzyl-4-methyl-hexahydropyridazin-3-one |

Heteroatom Reactivity (Nitrogen and Oxygen) in the Ring System

The nitrogen and oxygen atoms in the pyridazinone ring are key sites of reactivity.

N-Alkylation and N-Acylation: The nitrogen atom at the 2-position (N2) is a nucleophilic center and can readily undergo alkylation and acylation reactions. researchgate.netmdpi.com Treatment with an alkyl halide in the presence of a base would lead to the corresponding N-alkylated product. For example, methylation of a similar pyridazinone has been achieved using methyl iodide and potassium carbonate. mdpi.com Similarly, acylation can be performed using acyl chlorides or anhydrides.

O-Alkylation: The exocyclic oxygen atom, particularly in its enolic tautomeric form, can also be a site for alkylation, leading to the formation of 3-alkoxypyridazine derivatives. The regioselectivity of alkylation (N- vs. O-alkylation) can often be controlled by the choice of reagents and reaction conditions.

Table 3: Reactivity of Heteroatoms

| Reaction | Reagent | Site of Reaction | Product Type |

| N-Alkylation | Alkyl halide, Base | N2 | 2-Alkyl-6-benzyl-4-methylpyridazin-3(2H)-one |

| N-Acylation | Acyl chloride, Base | N2 | 2-Acyl-6-benzyl-4-methylpyridazin-3(2H)-one |

| O-Alkylation | Alkyl halide, Base | O3 (from enol) | 3-Alkoxy-6-benzyl-4-methylpyridazine |

In-Depth Analysis of this compound: Structural and Spectroscopic Characterization

The pyridazinone core is a significant heterocyclic motif that has garnered substantial interest in medicinal chemistry and materials science. This article focuses on the detailed structural and spectroscopic elucidation of a specific derivative, this compound. The following sections provide a comprehensive analysis of its molecular architecture through advanced analytical techniques.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the crystalline state, molecules of pyridazinone derivatives are generally held together by a network of intermolecular interactions. A key feature in the crystal packing of N-unsubstituted pyridazinones is the formation of hydrogen-bonded dimers. For instance, in the crystal structure of a similar compound, 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, molecules form inversion dimers through N—H⋯O hydrogen bonds, creating a characteristic R22(8) ring motif. This type of hydrogen bonding is a strong and directional interaction that significantly influences the packing arrangement.

It is highly probable that this compound would exhibit similar N—H⋯O hydrogen bonding, where the hydrogen on the nitrogen atom of one molecule interacts with the carbonyl oxygen of a neighboring molecule. This would lead to the formation of centrosymmetric dimers, which then pack into a stable three-dimensional lattice.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state would be dictated by the spatial arrangement of its constituent rings—the pyridazinone ring and the phenyl ring of the benzyl group. Studies on related structures indicate that the pyridazinone ring system itself is typically nearly planar. However, the benzyl group is generally not coplanar with the pyridazinone ring.

For example, in a derivative, the phenyl ring of the benzyl group is inclined to the pyridazine (B1198779) ring by a significant dihedral angle. In another related structure, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one, the methylbenzyl and pyridazin rings are twisted with respect to each other, with a dihedral angle of 89.8(2)°. Similarly, in 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide, the dihedral angle between the pyridazinone ring and the chlorobenzyl ring is 80.38 (16)°.

Based on these examples, it is expected that in the crystalline state of this compound, the benzyl group would be rotated out of the plane of the pyridazinone ring. This twisted conformation is a result of minimizing steric hindrance between the substituents on the two rings. The precise torsion angles defining this conformation would be determined by the specific packing forces within the crystal lattice.

Without experimental data from single-crystal X-ray diffraction for this compound, the following tables for crystallographic data and key bond lengths/angles cannot be populated with specific values. The tables are provided as a template for what would be expected from such an analysis.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₁₂N₂O |

| Formula weight | 200.24 |

| Crystal system | Not Available |

| Space group | Not Available |

| Unit cell dimensions | a = ? Åb = ? Åc = ? Åα = ? °β = ? °γ = ? ° |

| Volume | Not Available |

| Z | Not Available |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C=O | Not Available |

| N-N | Not Available |

| C-N | Not Available |

| C-C (ring) | Not Available |

| C-C (benzyl) | Not Available |

| N-C-C | Not Available |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of pyridazinone derivatives. These calculations provide a microscopic view of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.net It is employed to optimize molecular geometries and determine various properties like bond lengths, bond angles, and dihedral angles. researchgate.net For pyridazinone derivatives, DFT calculations, often using the B3LYP functional with a 6-31G* or higher basis set, help establish the relationship between their molecular and electronic structures and their potential activities, such as corrosion inhibition. researchgate.net

In a study on the related compound 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP), DFT calculations were used to analyze the geometric structure. mdpi.com Similarly, the crystal structure of 4-Benzyl-6-p-tolylpyridazin-3(2H)-one revealed a non-planar molecule where the tolyl and pyridazinone rings are twisted relative to each other. nih.gov Such studies confirm that the phenyl ring is often nearly perpendicular to the pyridazinone ring, a key structural feature influencing molecular interactions. nih.gov These computational approaches are vital for understanding the three-dimensional arrangement of atoms in 6-benzyl-4-methylpyridazin-3(2H)-one, which is essential for its interaction with biological targets.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap indicates that a molecule can be easily excited and suggests high chemical reactivity and polarizability. mdpi.com For instance, FMO analysis of the pyridazinone derivative FOMMP showed a low energy gap, indicating its chemical reactivity. mdpi.com DFT calculations on pyridazine (B1198779) derivatives have been used to calculate quantum chemical properties such as the energies of the HOMO and LUMO and the energy gap. researchgate.net These values help predict the molecule's behavior in chemical reactions and its potential as an inhibitor or bioactive compound. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 5-phenyl-6-ethylpridazine-3-one (PEPO) | -6.19 | -2.29 | 3.90 | researchgate.net |

| 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP) | -6.53 | -2.11 | 4.42 | mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. uni-muenchen.de The potential is calculated around the molecule, providing a guide to intermolecular interactions and chemical reactivity. nih.govmdpi.com

For pyridazinone derivatives, MEP analysis typically reveals negative potential regions around the electronegative carbonyl oxygen and the nitrogen atoms of the pyridazinone ring. mdpi.com These sites are identified as likely centers for interaction with electrophiles or hydrogen bond donors. Conversely, positive potentials are often located around the hydrogen atoms, particularly the N-H proton of the pyridazinone ring, indicating sites for nucleophilic interaction. mdpi.com This analysis is crucial for understanding how a molecule like this compound will orient itself when approaching a receptor binding site.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological macromolecules. These methods are instrumental in drug discovery and materials science.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. wjarr.com This method is widely used in drug design to screen potential drug candidates and to understand their mechanism of action at a molecular level. wjarr.comrjptonline.org The process involves placing the ligand into the binding site of a protein and calculating a score that estimates the strength of the interaction, often expressed as binding affinity in kcal/mol. wjarr.com

Numerous studies have employed molecular docking to evaluate pyridazinone derivatives as potential inhibitors for various biological targets. These scaffolds have been investigated for their activity against HIV reverse transcriptase, cyclin-dependent kinases, and as antifungal or antibacterial agents. wjarr.comtandfonline.comproquest.com For example, docking studies of dihydropyridazin-3(2H)-one derivatives against the protein target for antifungal activity (PDB ID: 5TZ1) have shown promising binding affinities, with some compounds exhibiting better scores than the standard drug fluconazole. wjarr.com These simulations provide critical insights into the specific amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|

| Compound A1 | -9.1 | TYR132, HIS377, PHE228 | wjarr.com |

| Compound A2 | -8.9 | TYR132, HIS377, SER378 | wjarr.com |

| Compound A3 | -8.8 | TYR132, PHE228, SER378 | wjarr.com |

| Fluconazole (Standard) | -8.1 | TYR132, HIS377 | wjarr.com |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. kfupm.edu.sa By identifying key molecular descriptors (physicochemical properties) that influence activity, QSAR models can be used to predict the potency of newly designed compounds. tandfonline.comresearchgate.net

For pyridazinone derivatives, 2D and 3D-QSAR models have been developed to explore their potential as anticancer agents, acetylcholinesterase inhibitors, and α1-adrenoceptor antagonists. tandfonline.comresearchgate.netnih.gov These models often reveal that a combination of steric, electrostatic, and hydrophobic fields are critical for activity. tandfonline.com For instance, 3D-QSAR studies on pyrazolo-pyridazinone derivatives as FGFR1 inhibitors have led to the development of robust models (CoMFA and CoMSIA) that can reliably predict the bioactivities of new analogues. tandfonline.comresearchgate.net The contour maps generated from these models provide a visual guide, indicating where bulky groups, electronegative substituents, or hydrophobic moieties might enhance or diminish biological activity, thereby directing the synthesis of more potent compounds. tandfonline.com The development of such models for this compound would be a valuable step in optimizing its structure for a specific biological target.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This model then serves as a 3D query in virtual screening to search large compound databases for novel molecules with the desired activity.

In the context of discovering new phosphodiesterase inhibitors, pharmacophore models have been successfully developed based on known active pyridazinone derivatives and related structures. For instance, a study aimed at identifying novel PDE4 inhibitors established a highly predictive pharmacophore model (Hypo1) characterized by two hydrogen bond acceptors, one hydrophobic region, and one aromatic ring feature. This model was built using a training set of 28 known PDE4 inhibitors and validated for its ability to distinguish between highly active, active, moderately active, and inactive compounds.

The validated pharmacophore model was then used as a filter for virtual screening of chemical databases to identify new potential hits. This process involves several steps, including database screening, molecular docking, and evaluation of drug-like properties (e.g., ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). Through such a workflow, researchers have successfully identified novel scaffolds that can serve as starting points for the development of new inhibitors. For example, a virtual screening campaign based on a pharmacophore model for PDE5 inhibitors led to the identification of two promising natural compounds from the ZINC database.

The general features of a pharmacophore model for pyridazinone-based PDE inhibitors often include:

Hydrogen Bond Acceptors (HBA): Crucial for interaction with key residues in the active site.

Hydrophobic (HY) / Aromatic (RA) Features: Important for occupying hydrophobic pockets and engaging in π-π stacking interactions.

Ring Aromatic (RA): The pyridazinone or a substituted aromatic ring often fits into a specific aromatic region of the binding site.

Table 1: Example Pharmacophore Model Features for PDE4 Inhibitors

| Feature Type | Description | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Typically an oxygen or nitrogen atom. | Forms hydrogen bonds with amino acid residues like Gln, Asn, or backbone amides. |

| Hydrophobic (HY) | An aliphatic or aromatic group. | Interacts with non-polar residues in the active site, contributing to binding affinity. |

This table is a generalized representation based on typical pharmacophore models for PDE inhibitors and does not represent a specific model for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Following the identification of potential inhibitor candidates through virtual screening and molecular docking, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior and stability of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the protein and the ligand, as well as the surrounding solvent molecules.

For pyridazinone derivatives and other PDE inhibitors, MD simulations are crucial for:

Confirming Binding Modes: Validating the binding poses predicted by molecular docking.

Assessing Binding Stability: Determining if the inhibitor remains stably bound within the active site over a simulated period.

Analyzing Conformational Changes: Observing how the protein and ligand adapt to each other upon binding.

Calculating Binding Free Energies: Using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding affinity of the inhibitor.

In studies of pyrazinone derivatives as PDE5 inhibitors, MD simulations have been used to elucidate the probable binding modes and confirm the stability of the inhibitor-enzyme complexes. These simulations have highlighted the importance of hydrophobic forces and π-π stacking interactions with specific phenylalanine residues (e.g., Phe786 and Phe820 in PDE5) for stable binding. Similarly, in the discovery of novel PDE9 inhibitors, MD simulations confirmed the stability of the complex formed between the identified ligand and the enzyme's catalytic site.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes

| Parameter | Description | Significance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the protein and the ligand's binding pose. A stable RMSD suggests a stable complex. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible and rigid regions of the protein and ligand, highlighting key interaction points. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein. | Quantifies the contribution of hydrogen bonding to binding stability. |

This table outlines common analyses in MD simulations for protein-ligand systems and is not based on specific data for this compound.

Mechanistic Studies of Biological Activities in Vitro and in Silico Focus

Anti-Inflammatory and Analgesic Mechanisms

The anti-inflammatory and pain-relieving properties of pyridazinone derivatives are often attributed to their interaction with key enzymes in the inflammatory cascade. Research has focused on their ability to inhibit cyclooxygenases, lipoxygenases, and phosphodiesterases.

The inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins, is a primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Pyridazinone derivatives have been extensively studied as COX inhibitors, with a particular focus on achieving selectivity for the inducible COX-2 isoenzyme over the constitutive COX-1 isoenzyme to reduce gastrointestinal side effects. nih.gov

Studies on a closely related compound, 6-benzyl-2-methylpyridazin-3(2H)-one, demonstrated significant COX-2 selectivity. researchgate.net This compound, along with others in the same series, was evaluated for its ability to inhibit COX-1 and COX-2. The results highlighted its potential as a potent and selective anti-inflammatory agent. researchgate.net The analgesic efficacy of these compounds was found to be 47%, with an anti-inflammatory activity showing 65% inhibition of edema. researchgate.net Further research into 3-O-substituted benzyl (B1604629) pyridazinone derivatives also identified compounds with notable in vitro COX-2 selectivity. nih.gov The incorporation of moieties like thiazole (B1198619) or 4-thiazolidinone (B1220212) into the pyridazine (B1198779) structure has been reported to further enhance selectivity for COX-2. nih.gov

Table 1: COX Inhibition and Biological Activity of 6-benzyl-2-methylpyridazin-3(2H)-one

| Compound | COX-2 Selectivity Index | Analgesic Efficacy (% Protection) | Anti-inflammatory Activity (% Inhibition of Edema) |

|---|---|---|---|

| 6-benzyl-2-methylpyridazin-3(2H)-one | 96 | 47% | 65% |

Data sourced from a study on 2-alkyl 6-substituted pyridazin-3(2H)-ones. researchgate.net

The lipoxygenase (LOX) pathway represents another critical target in the inflammatory process, leading to the production of leukotrienes. Dual inhibition of both COX and LOX pathways can offer a broader spectrum of anti-inflammatory action. Research into new pyridazine-based sulphonamides has identified them as potential multi-target anti-inflammatory candidates that inhibit 5-LOX in addition to COX-2. semanticscholar.org In one study, the most active compounds, 7a and 7b , demonstrated significant 5-LOX inhibitory activity. semanticscholar.org This suggests that the pyridazinone scaffold can be chemically modified to effectively modulate the LOX pathway. semanticscholar.org

Table 2: 5-LOX Inhibitory Activity of Pyridazine Sulphonamide Derivatives

| Compound | % Inhibition of 5-LOX at 10 µM |

|---|---|

| 7a | 62.54 |

| 7b | 51.33 |

Data sourced from a study on pyridazine-based sulphonamides. semanticscholar.org

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in inflammatory pathways. Inhibition of PDEs, particularly PDE4, has emerged as a therapeutic strategy for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.gov

Pyridazinone derivatives have been developed as potent PDE inhibitors. One study focused on derivatives bearing an indole (B1671886) moiety, identifying 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one as having promising activity and selectivity towards the PDE4B isoenzyme. nih.gov This compound was shown to regulate the production of pro-inflammatory cytokines. nih.gov Other research on 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues, which are structurally related to 6-phenylpyridazin-3(2H)-one, demonstrated potent inhibition of PDE3. nih.gov The most potent compound in that series, 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one , had an IC50 value of 0.07 µM for PDE3 inhibition. nih.gov Structure-activity relationship studies revealed that a methyl group at the 5-position of a dihydropyridazinone ring enhances potency. nih.gov

Table 3: PDE Inhibitory Activity of Pyridazinone Derivatives

| Compound | Target PDE | Activity (IC50) |

|---|---|---|

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | Promising selective activity |

| 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | PDE3 | 0.07 µM |

Antimicrobial Efficacy and Cellular Targets

Beyond their anti-inflammatory effects, pyridazinone derivatives have shown a broad spectrum of antimicrobial activity. The structural features of 6-benzyl-4-methylpyridazin-3(2H)-one and its analogues allow them to interfere with the growth and proliferation of various pathogenic bacteria and fungi.

Various pyridazinone derivatives have been tested against both Gram-positive and Gram-negative bacteria. One study of Schiff bases derived from 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone showed good activity against Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, and Escherichia coli. mdpi.com In another study, a related compound, 3e , showed significant antibacterial activity against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. researchgate.net Furthermore, a series of 6-substituted-3(2H)-pyridazinone hydrazone derivatives demonstrated notable activity against Gram-negative bacteria, with some compounds being as active as the control drug ampicillin (B1664943) against Stenotrophomonas maltophilia. researchgate.net

Table 4: Antibacterial Activity of Pyridazinone Derivatives

| Derivative Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Schiff bases of pyridazinone | S. aureus, B. subtilis | Good activity | mdpi.com |

| Schiff bases of pyridazinone | S. typhi, E. coli | Good activity | mdpi.com |

| Pyrazolopyridazinone (3e) | S. aureus, E. faecalis, E. coli | Significant activity | researchgate.net |

| Hydrazone derivatives | S. maltophilia | Active as ampicillin | researchgate.net |

The antifungal potential of pyridazinone derivatives is significant. A study dedicated to 5-benzyl-6-methylpyridazin-3(2H)-one derivatives revealed excellent antifungal activity against several fungal pathogens when compared to the standard drug econazole. jocpr.com Specifically, compound 3f showed the best activity against Candida albicans, while compound 3b was most active against C. tropicalis and Aspergillus flavus. jocpr.com

Other studies support these findings. A pyrazolopyridazinone derivative, 3e , had significant activity against Candida albicans with a minimum inhibitory concentration (MIC) value of 8 µg/mL. researchgate.net Additionally, a broad screening of 6-substituted-3(2H)-pyridazinone hydrazone derivatives found that several compounds exhibited strong antifungal activity, comparable to fluconazole, against Candida tropicalis. researchgate.net Compound 1 from this series was particularly active against C. albicans, C. glabrata, and C. parapsilosis. researchgate.net Schiff bases of pyridazinone have also demonstrated good activity against Aspergillus niger and C. albicans. mdpi.com

Table 5: Antifungal Activity of Pyridazinone Derivatives

| Derivative | Fungal Pathogen | Activity | Reference |

|---|---|---|---|

| 5-benzyl-6-methylpyridazin-3(2H)-one (3f) | Candida albicans | Best in series | jocpr.com |

| 5-benzyl-6-methylpyridazin-3(2H)-one (3b) | Candida tropicalis, Aspergillus flavus | Most active in series | jocpr.com |

| Pyrazolopyridazinone (3e) | Candida albicans | MIC: 8 µg/mL | researchgate.net |

| Hydrazone derivative (1) | C. albicans, C. glabrata, C. parapsilosis | Most active in series | researchgate.net |

| Schiff bases of pyridazinone | Aspergillus niger, C. albicans | Good activity | mdpi.com |

Investigation of Mechanism of Action (e.g., Cell Wall Synthesis, DNA Gyrase Inhibition)

The direct mechanism of action concerning the inhibition of bacterial cell wall synthesis or DNA gyrase by this compound has not been extensively detailed in the available research. However, the broader class of nitrogen-containing heterocyclic compounds is a subject of investigation for such properties.

DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a crucial step for DNA replication and packaging. nih.govgenawif.com This enzyme is a well-established target for antibacterial agents because it is present in bacteria but not in higher eukaryotes. nih.gov The inhibition of DNA gyrase can occur through two primary mechanisms: catalytic inhibition, which interferes with the enzyme's function (like its ATPase activity), or poisoning, which stabilizes the complex formed between the gyrase and the cleaved DNA, leading to lethal double-strand breaks. nih.gov While compounds like the aminocoumarins (e.g., novobiocin) are known catalytic inhibitors and fluoroquinolones are classic gyrase poisons, research into novel inhibitors is ongoing. nih.gov In silico studies have been conducted on some heterocyclic structures to explore their potential as inhibitors of DNA gyrase from various bacterial strains, including P. aeruginosa. researchgate.net However, specific data linking the this compound scaffold to this mechanism remains to be elucidated.

Anticancer Activity and Molecular Pathways

The pyridazinone core is recognized as a "magic moiety" in medicinal chemistry, forming the basis for derivatives with a wide array of pharmacological activities, including anticancer effects. researchgate.netnih.gov

Cell Proliferation Inhibition in Neoplastic Cell Lines

Derivatives of the 3(2H)-pyridazinone structure have demonstrated significant anti-proliferative effects against human cancer cell lines. In one study, novel 3(2H)-pyridazinone derivatives were synthesized and evaluated for their activity against the human colon carcinoma cell line, HCT116. nih.gov Several of the tested compounds showed promising anti-proliferative activity, with IC₅₀ values that were comparable to the standard chemotherapeutic drug, daunorubicin. nih.gov This suggests that the pyridazinone scaffold is a viable starting point for the development of new agents that can inhibit the growth of cancer cells. nih.gov The research also monitored kynurenic acid levels as a potential marker for this anti-proliferative effect in colon carcinoma models. nih.gov

Enzyme Inhibition in Cancer Pathways (e.g., JNK1, Proteasome)

There is currently a lack of specific research data identifying this compound or its close derivatives as inhibitors of key enzymes in cancer pathways such as c-Jun N-terminal kinase 1 (JNK1) or the proteasome.

Tubulin Cellular Localization Modulation

While direct evidence for tubulin modulation by this compound is not available, the targeting of the microtubule network remains a successful strategy in cancer chemotherapy. Other heterocyclic compounds have been designed as tubulin polymerization inhibitors. For instance, certain pyrrolo[3,2-d]pyrimidine derivatives have been shown to inhibit tubulin assembly by binding at the colchicine (B1669291) site, leading to potent antitumor activity. nih.gov Similarly, novel quinoline (B57606) derivatives have been developed as inhibitors of tubulin polymerization, causing cell cycle arrest in the G2/M phase. researchgate.net These examples highlight a common mechanism for anticancer action that could potentially be explored for novel pyridazinone compounds.

Cardiovascular System Modulation

The pyridazinone ring system has been identified as a key structural feature in compounds designed to modulate the cardiovascular system, particularly as antihypertensive agents. researchgate.netbiotech-asia.org

Angiotensin-Converting Enzyme (ACE) Inhibition

The renin-angiotensin system is a critical regulator of blood pressure, and the angiotensin-converting enzyme (ACE) is a primary target for antihypertensive drugs. biotech-asia.orgscholarsresearchlibrary.com ACE inhibitors work by preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov

Molecular modeling and in vitro studies have demonstrated that certain pyridazinone derivatives are effective inhibitors of ACE. biotech-asia.orgorientjchem.org In one such study, a series of 4-benzylidene-2-substitutedbenzoyl-6-phenyl-4,5-dihydropyridazin-3(2H)-ones were evaluated. Molecular docking studies identified the most promising compounds, which were then subjected to an in vitro enzymatic assay to determine their ACE inhibitory activity. biotech-asia.org The results showed that these compounds could effectively inhibit the enzyme, with their potency compared against the well-known ACE inhibitor, Lisinopril. biotech-asia.orgorientjchem.org

Table 1: In Vitro ACE Inhibitory Activity of a Pyridazinone Derivative This table presents data for a representative pyridazinone derivative from a research study and is not specific to this compound.

| Compound | IC₅₀ (μg/mL) | Standard Drug | Standard IC₅₀ (μg/mL) |

| Compound (3a)¹ | 4.40 | Lisinopril | 0.99 |

¹Compound (3a) is a 4-benzylidene-2-substitutedbenzoyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivative. biotech-asia.org

The in vitro assay measured the yield of a product resulting from ACE activity on a substrate, with a lower product yield indicating greater inhibition. biotech-asia.orgorientjchem.org These findings underscore the potential of the pyridazinone scaffold in the design of novel ACE inhibitors for the management of hypertension. biotech-asia.org

Vasodilatory Actions and Related Mechanisms

Pyridazin-3(2H)-one derivatives have been identified as a promising class of vasodilating agents, with research indicating their potential in managing hypertension. nih.govmdpi.com In vitro studies on isolated rat thoracic aorta have demonstrated that various 6-phenyl-3-pyridazinone based derivatives exhibit potent vasorelaxant activity, in some cases superior to the standard drug hydralazine. mdpi.comcymitquimica.com For instance, a series of 6-(4-substitutedphenyl)-3-pyridazinones showed EC₅₀ values ranging from 0.02916 to 1.907 µM, compared to hydralazine's EC₅₀ of 18.21 µM. nih.gov

The mechanism underlying this vasodilation is believed to involve the modulation of calcium ion (Ca²⁺) channels. Studies on the derivative MCI-154, 6-[4-(4′-pyridyl)amino-phenyl]-4,5-dihydro-3(2H)-pyridazinone, revealed a multi-faceted action on vascular smooth muscle. MCI-154 was found to inhibit vascular contraction by decreasing the influx of extracellular Ca²⁺ through both receptor-operated and potential-dependent Ca²⁺ channels. nih.gov Furthermore, it was shown to inhibit the release of intracellular Ca²⁺ from the sarcoplasmic reticulum and reduce the sensitivity of contractile elements to Ca²⁺. nih.gov This comprehensive blockade of calcium-dependent contraction pathways underscores the potential of the pyridazinone core in developing new antihypertensive therapies. nih.gov

Table 1: Vasorelaxant Activity of Selected Pyridazinone Derivatives

| Compound | Structure | EC₅₀ (µM) | Reference Drug (EC₅₀, µM) |

|---|---|---|---|

| Acid Derivative 5 | 6-Phenyl-pyridazin-3(2H)-one derivative | 0.339 | Hydralazine (18.210) mdpi.com |

| Ester Analog 4 | 6-Phenyl-pyridazin-3(2H)-one derivative | 1.225 | Hydralazine (18.210) mdpi.com |

| Hydrazide Derivative 10c | 4-Methoxyphenylhydrazide derivative | 1.204 | Hydralazine (18.210) mdpi.com |

| Compound 2j | 6-(4-substitutedphenyl)-3-pyridazinone | 0.02916 | Hydralazine (18.21) nih.gov |

| Compound 2h | 6-(4-substitutedphenyl)-3-pyridazinone | 0.07154 | Hydralazine (18.21) nih.gov |

Cardiotonic and Antiplatelet Effects

The pyridazinone nucleus is integral to several compounds known for their positive inotropic (cardiotonic), antihypertensive, and antiplatelet aggregation activities. nih.gov Compounds such as pimobendan, a benzimidazole-pyridazinone derivative, exhibit both vasodilator and positive inotropic properties. sarpublication.com The primary mechanism for the cardiotonic effects of many 4,5-dihydro-6-phenyl-3(2H)-pyridazinone derivatives is the selective inhibition of cardiac phosphodiesterase fraction III (PDE-III). This inhibition leads to an increase in intracellular cyclic AMP, resulting in enhanced myocardial contractility.

A series of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones were synthesized and found to produce dose-related increases in myocardial contractility with only minor effects on heart rate. In a study involving newly synthesized 4,5-dihydro-3(2H)pyridazinones, twelve of the tested compounds showed a higher effective response than the reference cardiotonic drug, digoxin. nih.gov Furthermore, some of these derivatives demonstrated significant antiplatelet activity, with two compounds inducing complete inhibition of platelet aggregation. nih.gov These findings highlight the therapeutic potential of the pyridazinone scaffold in the management of congestive heart failure.

Central Nervous System (CNS) Activity

Derivatives of pyridazine have been explored for their activity within the central nervous system. A number of imidazo[1,2-b]pyridazine (B131497) derivatives, which are structurally related to the pyridazinone core, have been synthesized and evaluated for their ability to interact with CNS receptors. Specifically, these compounds were tested for their capacity to displace [³H]diazepam from rat brain membranes, indicating an affinity for the benzodiazepine (B76468) binding site on the GABA-A receptor.

One study reported that 2-benzyl-3-methoxy-6-(3'-methoxybenzylamino)imidazo[1,2-b]pyridazine bound strongly to rat brain membranes with an IC₅₀ value of 88 nM. Another analogue, 3-benzamidomethyl-2-(3',4'-methylenedioxyphenyl)-6-methylthioimido[1,2-b]pyridazine, showed outstanding activity with an IC₅₀ of 2 nM. This line of research suggests that the broader pyridazine chemical space is a viable starting point for designing molecules with specific CNS-modulating properties.

Anticonvulsant Mechanisms

The pyridazinone ring is a key feature in several compounds investigated for anticonvulsant properties. researchgate.net Studies on various pyridazinone derivatives have shown moderate to good activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and isoniazid-induced convulsion tests.

For example, two series of 4-benzylidene-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized and evaluated, with some compounds exhibiting significant anticonvulsant activity. More specifically, research into 3-substituted pyridazines and triazolopyridazines has identified potent anticonvulsants. The derivative 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine was found to be effective not only against MES but also in pentylenetetrazole- and strychnine-induced seizure models. These results suggest that its pharmacological activity may involve the modulation of both GABAergic and glycinergic neurotransmission. Molecular modeling studies have also indicated structural similarities between this active compound and the established antiepileptic drug lamotrigine, as well as concordance with benzodiazepine pharmacophore models. The mechanism of action for many anticonvulsants involves the blockade of voltage-gated sodium channels or enhancement of GABAergic inhibition.

Exploration of Neuroprotective Pathways

Neuroinflammation is a key factor in the progression of many neurodegenerative diseases. Pyridazinone derivatives are being explored for their potential to offer neuroprotection by mitigating this inflammatory response. sarpublication.commdpi.com One explored pathway involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. mdpi.com Newly synthesized pyrrolo[3,4-d]pyridazinone derivatives, which act as selective COX-2 inhibitors, were shown to protect neuron-like PC12 cells from lipopolysaccharide (LPS)-induced damage. The treatment reduced the production of reactive oxygen species (ROS) and consequent DNA damage, while also improving cell viability and mitochondrial activity.

Another potential neuroprotective mechanism for pyridazinone-related structures is the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1). Certain tricyclic pyridazino[3,4,5-de]phthalazine derivatives were identified as potent PARP-1 inhibitors, with IC₅₀ values as low as 0.148 µM, and demonstrated neuroprotective effects in a cell model of hydrogen peroxide-induced injury. nih.gov The selective inhibition of proinflammatory cytokine production by activated glia represents another promising neuroprotective strategy being investigated for pyridazine derivatives. sarpublication.com

Other Investigated Biological Activities

Fatty Acid Binding Protein (FABP4) Inhibition

Fatty Acid Binding Protein 4 (FABP4), also known as A-FABP, is expressed in adipocytes and macrophages and is implicated in metabolic and inflammatory diseases. nih.gov Inhibition of FABP4 is a therapeutic strategy for conditions like type 2 diabetes and atherosclerosis. The pyridazin-3(2H)-one scaffold has been successfully utilized to develop novel and potent FABP4 inhibitors. sarpublication.comnih.gov

Through computational design and subsequent synthesis, researchers have identified 4-amino and 4-ureido pyridazinone-based series as effective FABP4 inhibitors. nih.gov A fluorescence-based displacement assay is used to measure the inhibitory activity, where a compound's ability to displace a fluorescent probe from the FABP4 binding pocket results in a reduced signal. nih.gov This approach led to the discovery of a new class of pyridazinone-based FABP4 inhibitors with IC₅₀ values in the low micromolar range (2.97 to 23.18 µM). researchgate.net

Table 2: FABP4 Inhibitory Activity of Selected Pyridazinone Derivatives

| Compound Series | Selected Compound | IC₅₀ (µM) |

|---|---|---|

| 4-NH₂-pyridazinones | Compound 4b | Low micromolar range sarpublication.com |

| 4-NH₂-pyridazinones | Compound 25a | Low micromolar range sarpublication.com |

| 4-NH₂-pyridazinones | Compound 30b | Low micromolar range sarpublication.com |

| 4-NH₂-pyridazinones | Compound 22 | Low micromolar range sarpublication.com |

| Pyridazinone-based scaffold | Not specified | 2.97 researchgate.net |

| Pyridazinone-based scaffold | Arachidonic acid (reference) | 3.42 ± 0.54 researchgate.net |

Structure Activity Relationship Sar Studies of 6 Benzyl 4 Methylpyridazin 3 2h One Derivatives

Influence of Substituents on Biological Potency and Selectivity

For instance, in a series of pyridazinone-based derivatives developed as phosphodiesterase 4 (PDE4) inhibitors, the introduction of an indole (B1671886) moiety was a key structural feature for activity. nih.gov Similarly, studies on pyridazinone derivatives as anticancer agents revealed that substitutions on phenyl rings attached to the core could significantly impact cytotoxicity. Compounds bearing a methoxy (B1213986) group at the para position of a phenyl ring showed greater cytotoxic effects against the A549 lung cancer cell line compared to those with a methyl group at the same position.

The substitution pattern on the pyridazinone ring itself is a critical determinant of biological activity. The core of the subject compound features a methyl group at the C4 position and a benzyl (B1604629) group at the C6 position.

C6-Position: The C6-position of the pyridazinone ring is frequently substituted, often with aryl groups, to modulate activity. In many series of pyridazinone derivatives, the presence of a substituted or unsubstituted phenyl ring at C6 is crucial for various biological effects, including analgesic and anti-inflammatory properties. sarpublication.com For example, 6-phenyl-3(2H)-pyridazinone derivatives have been investigated as potent cardiotonic and vasorelaxant agents. nih.gov The benzyl group, with its phenyl ring separated by a methylene (B1212753) linker, provides both steric bulk and potential for aromatic interactions (e.g., π-π stacking) with target proteins, which can be essential for binding.

C4-Position: The C4 position is another key site for modification. The introduction of a methyl group at C4, as seen in the target compound, can influence the molecule's conformation and lipophilicity. In one study of PDE4 inhibitors, a methyl group at C6 was part of a promising lead compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, highlighting the importance of substitution at this end of the ring system. nih.gov In other series, the introduction of an amino group at the C4 position of pyridazinones led to compounds with potent antinociceptive effects. sarpublication.com The presence of the relatively small methyl group at C4 in 6-benzyl-4-methylpyridazin-3(2H)-one likely contributes to a balanced lipophilic and steric profile, influencing its interaction with biological targets.

The N-2 position of the pyridazin-3(2H)-one ring represents a key vector for chemical modification, significantly impacting biological activity and selectivity. This position allows for the introduction of various side chains that can extend into solvent-exposed regions or interact with specific pockets of a target protein.

In studies of pyridazinone derivatives as PDE4 inhibitors, functionalization at the N-2 position was found to be a critical factor. It was observed that a free N-H group (where the hydrogen acts as a hydrogen bond donor) was optimal for affinity to the PDE4B isoform. The N-methyl derivatives were found to be up to 2.5 times less potent than their corresponding N-H analogues. nih.gov However, introducing a larger hydrophobic substituent, such as an N-benzyl group, while slightly decreasing the inhibitory effect, was suggested to have a potential impact on selectivity. nih.gov

Other research has shown that attaching acetamide (B32628) or propanamide side chains to the N-2 nitrogen of the pyridazinone ring can enhance analgesic and anti-inflammatory actions, often with reduced ulcerogenic effects. sarpublication.com For example, the reaction of a 6-substituted-3(2H)-pyridazinone with ethyl bromoacetate (B1195939) followed by treatment with hydrazine (B178648) hydrate (B1144303) creates an acetohydrazide intermediate at the N-2 position, which serves as a platform for further derivatization. mdpi.com This strategy has been used to develop selective MAO-B inhibitors, where substituted benzalhydrazone moieties were added to the N-2 position. mdpi.com

These findings underscore the importance of the N-2 position as a tuneable site for optimizing the pharmacological profile of pyridazinone derivatives.

Table 1: Effect of N-2 Substitution on PDE4B Inhibition Data synthesized from findings reported in scientific literature. nih.gov

| Base Scaffold | R2 Substituent | Relative Potency | Key Observation |

| Pyridazinone | H | Optimal | Hydrogen bond donor function favored for PDE4B affinity. |

| Pyridazinone | CH3 | Up to 2.5x lower | N-methylation reduces potency compared to NH analogue. |

| Pyridazinone | Benzyl | Slightly decreased | Introduction of hydrophobicity affects potency and may influence selectivity. |

Stereochemistry is a fundamental aspect of drug action, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles due to their distinct three-dimensional arrangements. nih.gov Living systems are chiral environments, meaning that enantiomers can have different interactions with receptors, enzymes, and other biological macromolecules. nih.gov The development of single-enantiomer drugs can lead to improved therapeutic indices, more selective pharmacological profiles, and simpler pharmacokinetics. nih.gov

While this compound itself is not chiral, the introduction of a chiral center, for example by substitution at the N-2 position or on the benzyl group, would result in enantiomers. The synthesis and separation of such chiral pyridazinone derivatives are important steps in drug discovery. Methodologies like chiral High-Performance Liquid Chromatography (HPLC) have been successfully employed for the enantiomeric separation of optically active pyridazinone derivatives. ethz.ch

Crucially, studies on closely related chiral pyridazinones have confirmed that enantiomers can possess differential biological activity. For instance, the chiral resolution of the enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone was performed, and subsequent evaluation revealed differences in their ability to inhibit platelet aggregation. sarpublication.com This provides direct evidence that the stereochemistry of pyridazinone derivatives can be a critical factor in their biological function, necessitating the individual evaluation of each stereoisomer in a chiral pair. The stereoselective synthesis of such compounds, using techniques like chiral auxiliaries or asymmetric catalysis, is therefore a key strategy in modern medicinal chemistry. nih.govnih.gov

Topological and Electronic Descriptors in SAR Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its topology, geometry, and electronic properties. ethernet.edu.et

Topological indices are numerical descriptors derived from the two-dimensional graph of a molecule. ethernet.edu.et They encode information about molecular size, shape, branching, and atom connectivity. ethernet.edu.et These 2D descriptors are widely used in QSAR studies because they are relatively simple to calculate and can effectively model biological activity. researchgate.net For pyridazine-containing compounds, QSAR models have been developed using descriptors related to topology, electronics, and hydrophobicity to predict activities like antitubercular and antibacterial effects. wiley.com

Electronic descriptors, on the other hand, quantify the electronic properties of a molecule, such as charge distribution and orbital energies. These are often calculated using quantum chemical methods. The molecular electrostatic potential (MEP), for example, is used to understand how a molecule will interact with a biological receptor.

In the context of pyridazinone derivatives, QSAR models help identify the key structural features required for a specific biological effect. For instance, a QSAR study on a series of anticancer agents identified topological and autocorrelated descriptors as being important for activity. For chiral compounds, specialized topological descriptors that can encode stereochemical information have been developed, allowing 2D-QSAR models to differentiate between enantiomers and rival the predictive power of more complex 3D-QSAR approaches. researchgate.net

Pharmacophoric Features Essential for Biological Activity

A pharmacophore is defined as the spatial arrangement of essential structural and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response. Identifying the key pharmacophoric features of a class of compounds is fundamental to designing new, more potent, and selective molecules.

For pyridazinone derivatives, pharmacophore models have been generated to rationalize their SAR and guide drug design. ethz.ch These models typically highlight several key features:

Hydrogen Bond Acceptors/Donors: The pyridazinone ring itself contains a carbonyl group (C=O) and a lactam nitrogen (N-H or N-R), which can act as hydrogen bond acceptors and donors, respectively. These interactions are often critical for anchoring the ligand in the active site of a target protein. scholarsresearchlibrary.com

Hydrophobic/Aromatic Regions: The benzyl group at the C6 position and other aryl substituents provide hydrophobic and aromatic regions that can engage in van der Waals and π-π stacking interactions with hydrophobic pockets in the target protein. scholarsresearchlibrary.comnih.gov

Spatial Arrangement: The relative geometry and distance between these features are crucial. Pharmacophore models define these spatial constraints, ensuring that new designs place the key interacting groups in the correct orientation for optimal binding.

For example, a pharmacophore model generated for a series of pyridazinone derivatives with affinity for α1-adrenoceptors identified key structural requirements for antagonist activity and was able to rationalize the relationship between structure and biological data. ethz.ch Similarly, in the design of pyridazinone-based VEGFR-2 inhibitors, the urea/thiourea moiety was identified as an essential pharmacophoric element responsible for key hydrogen bond interactions with specific amino acid residues in the enzyme's active site. nih.gov

Ligand-Target Interaction Analysis from Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is an invaluable tool for understanding the molecular basis of drug action and for virtual screening of compound libraries. Docking studies on pyridazinone derivatives have provided detailed insights into their binding modes with various biological targets.

Analysis of docking results typically reveals several key types of interactions:

Hydrogen Bonds: As predicted by pharmacophore models, the carbonyl oxygen and N-H group of the pyridazinone ring are frequently observed forming hydrogen bonds with backbone or side-chain residues of the target protein. For example, in a study of pyridazinone-based inhibitors, hydrogen bonds were formed with residues like Gln615 in the PDE4B active site. nih.gov

Hydrophobic Interactions: The benzyl and other aromatic or aliphatic substituents on the pyridazinone scaffold are often found nestled within hydrophobic pockets of the target, forming favorable van der Waals contacts with nonpolar amino acid residues. nih.gov

Aromatic Interactions: The phenyl ring of the benzyl group can participate in π-π stacking or cation-π interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the active site.

In a docking study of pyrazolo[3,4-d]pyridazinone derivatives as FGFR1 inhibitors, the analysis revealed specific interactions that were fundamental for designing potent covalent inhibitors. mdpi.com Similarly, docking of triazolo[4,3-b]pyridazine derivatives into the ATP-binding site of c-Met and Pim-1 kinases suggested a binding mode similar to known ligands, confirming the importance of the scaffold for interacting with these cancer targets. nih.gov The binding energies and inhibition constants (Ki) calculated from docking simulations provide a quantitative estimate of binding affinity, which helps in ranking and prioritizing compounds for synthesis and biological testing.

Non Clinical Applications and Broader Significance

Agrochemical Applications of Pyridazinone Derivatives

Pyridazinone and its derivatives are cornerstone structures in the creation of modern agrochemicals due to their high efficacy and more favorable environmental profiles. jocpr.comnih.gov Over the past two decades, extensive research has yielded pyridazinone-based compounds with potent insecticidal, fungicidal, herbicidal, and plant growth-regulating properties. nih.govresearchgate.net

Pyridazinone derivatives are a well-established class of herbicides used to control a variety of weeds. jocpr.comwa.gov Their mechanisms of action are primarily centered on disrupting essential plant physiological processes like photosynthesis and biosynthesis pathways. medkoo.comcaws.org.nzcapes.gov.br

Two prominent mechanisms are:

Inhibition of Photosystem II (PSII): Some pyridazinone herbicides, such as Pyridate, act as photosynthesis II inhibitors. croplife.comcroplife.com They bind to the D1 protein within the PSII complex, blocking electron transport. croplife.com This inhibition leads to the production of highly reactive and toxic oxygen species that cause rapid degradation of cell membranes, leading to necrosis and weed death. croplife.comagribusinessglobal.com Pyridate is a contact herbicide that is rapidly absorbed by leaves and is particularly effective for post-emergence control of broadleaf weeds in crops like corn. caws.org.nzcroplife.com

Inhibition of Carotenoid Biosynthesis: Another major group of pyridazinone herbicides, exemplified by Norflurazon, functions by inhibiting phytoene (B131915) desaturase (PDS). wa.govmedkoo.comwikipedia.org PDS is a critical enzyme in the carotenoid biosynthesis pathway. medkoo.com Carotenoids are essential for protecting chlorophyll (B73375) from photooxidative damage. By inhibiting this enzyme, Norflurazon prevents carotenoid formation, leading to chlorophyll degradation, characteristic bleaching of the plant tissue, and ultimately, plant death. medkoo.comnih.gov Norflurazon is typically used for pre-emergent weed control. wa.govmedkoo.com

Recent research has also explored novel pyridazinone derivatives that inhibit acetyl-coenzyme A carboxylase (ACCase), an important enzyme in fatty acid biosynthesis, demonstrating a broad weed control spectrum. nih.gov

Table 1: Prominent Pyridazinone Herbicides and Their Mechanisms

| Herbicide | Chemical Class | Mechanism of Action | Primary Use | Target Weeds |

|---|---|---|---|---|

| Pyridate | Phenyl-pyridazine | Photosystem II (PSII) Inhibitor caws.org.nzcroplife.com | Post-emergence croplife.com | Broadleaf weeds (e.g., Palmer amaranth, Common Waterhemp) croplife.comcornsouth.com |

| Norflurazon | Pyridazinone | Phytoene Desaturase (PDS) Inhibitor wa.govmedkoo.com | Pre-emergence medkoo.com | Grass and broadleaf weeds wa.gov |

| Chloridazon | Pyridazinone | Photosystem II (PSII) Inhibitor | Pre-emergence | Broadleaf weeds in beet cultivation scholarsresearchlibrary.com |